Oseltamivir-d3 (hydrochloride)
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Overview
Description
Oseltamivir-d3 (hydrochloride) is a deuterium-labeled derivative of Oseltamivir, an antiviral medication primarily used to treat and prevent influenza A and B. The compound is a neuraminidase inhibitor, which means it blocks the function of the viral neuraminidase protein, preventing the virus from spreading within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oseltamivir-d3 (hydrochloride) involves the incorporation of deuterium atoms into the Oseltamivir moleculeOne common method is the ester aminolysis reaction, which involves the reaction of Oseltamivir carboxamides with amino acids .
Industrial Production Methods
Industrial production of Oseltamivir-d3 (hydrochloride) follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Oseltamivir-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Oseltamivir carboxylate.
Reduction: Reduction reactions can convert Oseltamivir carboxylate back to Oseltamivir.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions include Oseltamivir carboxylate and various substituted derivatives of Oseltamivir .
Scientific Research Applications
Oseltamivir-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying the pharmacokinetics and metabolism of Oseltamivir.
Biology: Employed in studies to understand the interaction of Oseltamivir with viral neuraminidase.
Medicine: Used in the development of new antiviral drugs and in clinical trials to evaluate the efficacy of Oseltamivir.
Industry: Applied in the production of antiviral medications and in quality control processes .
Mechanism of Action
Oseltamivir-d3 (hydrochloride) exerts its effects by inhibiting the activity of the viral neuraminidase enzyme. This enzyme is essential for the release of new viral particles from infected cells. By blocking neuraminidase, Oseltamivir-d3 (hydrochloride) prevents the virus from spreading within the body. The molecular targets include the active site of the neuraminidase enzyme, and the pathways involved are related to viral replication and infectivity .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: The non-deuterated form of Oseltamivir-d3 (hydrochloride).
Zanamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases
Uniqueness
Oseltamivir-d3 (hydrochloride) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic studies. The deuterium labeling helps in tracing the metabolic pathways and understanding the drug’s behavior in the body .
Properties
Molecular Formula |
C16H29ClN2O4 |
---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
ethyl (3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H28N2O4.ClH/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);1H/t13-,14+,15+;/m0./s1/i4D3; |
InChI Key |
OHEGLAHLLCJYPX-FCEXIPAZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(=C[C@H]1OC(CC)CC)C(=O)OCC)N.Cl |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.Cl |
Origin of Product |
United States |
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